6,6-Dimethyl-1,2,4,5-tetrahydropyrrolo[3,4-c]pyrazol-3-one;dihydrochloride
Description
6,6-Dimethyl-1,2,4,5-tetrahydropyrrolo[3,4-c]pyrazol-3-one; dihydrochloride is a bicyclic heterocyclic compound featuring a fused pyrrolidine-pyrazole core. The 6,6-dimethyl substituents enhance steric bulk, while the 3-ketone group introduces polarity. The dihydrochloride salt form improves aqueous solubility, a critical factor for pharmacological applications .
Properties
IUPAC Name |
6,6-dimethyl-1,2,4,5-tetrahydropyrrolo[3,4-c]pyrazol-3-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c1-7(2)5-4(3-8-7)6(11)10-9-5;;/h8H,3H2,1-2H3,(H2,9,10,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXDYCWNRQOQRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CN1)C(=O)NN2)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6,6-Dimethyl-1,2,4,5-tetrahydropyrrolo[3,4-c]pyrazol-3-one;dihydrochloride involves several steps:
Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This is the initial step where pyrrole derivatives are synthesized.
Sonogashira Cross-Coupling: Different groups are introduced into the alkyne using this method.
Formation of Pyrazole: This step involves the reaction between α,β-alkynyls and hydrazine monohydrate to form pyrazole.
Gold-Catalyzed Cyclization: The pyrazoles undergo cyclization catalyzed by gold.
Final Cyclization by NaH: The final cyclization step is carried out using sodium hydride.
Chemical Reactions Analysis
6,6-Dimethyl-1,2,4,5-tetrahydropyrrolo[3,4-c]pyrazol-3-one;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where different substituents can be introduced into the molecule.
Cyclization: The compound can undergo cyclization reactions, forming various cyclic derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of 6,6-dimethyl-1,2,4,5-tetrahydropyrrolo[3,4-c]pyrazol-3-one exhibit significant antitumor properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance:
| Compound | Activity | Target |
|---|---|---|
| PHA-793887 | Potent CDK inhibitor | Cancer cells |
| 5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | Antitumor activity | Various cancer types |
These findings suggest that modifications to the core structure can enhance efficacy and selectivity against specific tumor types .
Inhibition of Cyclin-Dependent Kinases (CDKs)
The compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors like PHA-793887 have been optimized for intravenous dosing and show promise in cancer therapy by preventing uncontrolled cell division .
Neurological Applications
Recent studies have explored the use of compounds related to 6,6-dimethyl-1,2,4,5-tetrahydropyrrolo[3,4-c]pyrazol-3-one as allosteric modulators for NMDA receptors. These compounds may enhance synaptic plasticity and have implications for treating neurological disorders such as Alzheimer's disease .
Case Studies
Case Study 1: Antitumor Efficacy
A study evaluating the antitumor effects of 6,6-dimethyl derivatives demonstrated their ability to selectively target cancer cells while sparing normal cells. The results indicated a dose-dependent inhibition of cell proliferation in vitro.
Case Study 2: CDK Inhibition
Research involving PHA-793887 highlighted its effectiveness in inhibiting CDK activity in various tumor models. The compound showed significant tumor regression in preclinical models when administered at therapeutic doses.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1,2,4,5-tetrahydropyrrolo[3,4-c]pyrazol-3-one;dihydrochloride involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with various cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Closest Analogs
3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Dihydrochloride
This analog (CAS 1389264-31-6) shares the tetrahydropyrrolopyrazole backbone but differs in substituents:
- Substituents : Single methyl group at position 3 vs. dual 6,6-dimethyl groups in the target compound.
- Molecular Formula : C₆H₁₁Cl₂N₃ (MW: 196.08) vs. estimated C₈H₁₃Cl₂N₃O (MW: ~224.08) for the target compound.
Key Implications :
Table 1: Comparative Properties
| Property | Target Compound | 3-Methyl Analog |
|---|---|---|
| CAS Number | Not available | 1389264-31-6 |
| Molecular Formula | C₈H₁₃Cl₂N₃O (estimated) | C₆H₁₁Cl₂N₃ |
| Molecular Weight | ~224.08 | 196.08 |
| Key Substituents | 6,6-Dimethyl, 3-ketone | 3-Methyl |
| Salt Form | Dihydrochloride | Dihydrochloride |
Comparison with Broader Heterocyclic Systems
Triazolothiadiazoles (e.g., Compound 18d)
- Structure : Features triazolo[3,4-b]thiadiazole and pyridine rings, distinct from the pyrrolopyrazole core.
Pyrazolones (e.g., Compounds 4i and 4j)
- Structure : Contain pyrazol-3-one moieties but fused with coumarin and tetrazole systems.
- Applications: Known for anti-inflammatory and anticoagulant activities, suggesting divergent pharmacological roles compared to the target compound .
Research Implications
While specific pharmacological data for the target compound are unavailable, structural comparisons suggest:
- Drug Design : The 3-ketone could serve as a hydrogen-bond acceptor, optimizing receptor interactions.
- SAR Studies : Substitution at positions 3 vs. 6 significantly alters steric and electronic profiles, warranting further exploration .
Biological Activity
6,6-Dimethyl-1,2,4,5-tetrahydropyrrolo[3,4-c]pyrazol-3-one; dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.
- Molecular Formula : C₁₂H₁₈Cl₂N₄O
- Molecular Weight : 274.21 g/mol
- CAS Number : 1509239-86-4
- Melting Point : Approximately 100–102 °C
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 6,6-Dimethyl-1,2,4,5-tetrahydropyrrolo[3,4-c]pyrazol-3-one. For instance:
- Inhibition of Cancer Cell Lines : This compound has shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values reported for related pyrazole compounds range from 0.15 µM to 49.85 µM depending on structural modifications and specific derivatives tested .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative A | MCF-7 | 26 |
| Pyrazole Derivative B | A549 | 0.95 |
| 6,6-Dimethyl Compound | MDA-MB-231 | Significant Synergistic Effect with Doxorubicin |
Anti-inflammatory Effects
The pyrazole scaffold has been recognized for its anti-inflammatory properties. Research indicates that derivatives of this compound can inhibit inflammatory pathways and cytokine production. For example:
- Mechanism of Action : The inhibition of cyclooxygenase enzymes (COX) and other inflammatory mediators has been documented in various studies involving pyrazole derivatives .
Antimicrobial Activity
Some studies have explored the antimicrobial properties of pyrazole derivatives:
- Antifungal Activity : Certain synthesized pyrazoles exhibited notable antifungal activity against pathogens like Candida albicans and Aspergillus niger.
Case Studies
- Combination Therapy in Breast Cancer
- In Vivo Studies
Q & A
Q. What are the optimized synthetic routes for 6,6-dimethyl-1,2,4,5-tetrahydropyrrolo[3,4-c]pyrazol-3-one dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of chromeno[2,3-c]pyrrole-3,9-dione precursors with hydrazine hydrate in dioxane under reflux (80°C, 15–20 hours) . Key factors include:
- Molar ratio : A 1:5 ratio of precursor to hydrazine hydrate minimizes side reactions.
- Solvent choice : Dioxane enhances reaction efficiency compared to ethanol or THF.
- Post-reaction handling : Cooling and recrystallization from ethanol improve purity (yields ~70–85%) .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : Resolves proton environments (e.g., methyl groups at δ 1.2–1.5 ppm) and confirms bicyclic framework .
- X-ray crystallography : Validates stereochemistry and hydrogen-bonding patterns in the solid state .
- HRMS (ESI) : Provides exact mass confirmation (e.g., [M+H]+ = 253.12 g/mol) .
- IR spectroscopy : Identifies carbonyl stretches (~1680 cm⁻¹) and N–H vibrations (~3200 cm⁻¹) .
Q. How does the dihydrochloride salt form impact solubility and stability?
- Methodological Answer :
- Solubility : The hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in water) compared to the free base, facilitating biological assays .
- Stability : Hygroscopicity requires storage under inert gas (argon) at –20°C. Degradation products (e.g., free amine) can be monitored via TLC (Rf = 0.3 in CHCl3:MeOH 9:1) .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across studies, particularly for antifungal assays?
- Methodological Answer : Discrepancies may arise from:
- Assay conditions : Adjusting pH (e.g., 7.4 vs. 5.5) alters protonation states, affecting membrane permeability .
- Strain variability : Test against standardized fungal strains (e.g., Candida albicans ATCC 10231) with MIC values reported in triplicate .
- Structural analogs : Compare with 5-(2-hydroxyethyl)-3-(2-hydroxyphenyl) derivatives to isolate substituent effects .
Q. How can computational modeling predict the compound’s interaction with protein kinases?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model binding to ATP pockets (e.g., CDK2 kinase, PDB ID: 1H1S). Focus on hydrogen bonds with Glu81 and hydrophobic interactions with Ile10 .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. RMSD < 2.0 Å indicates robust binding .
- QSAR : Correlate logP (experimental: ~1.97) with inhibitory activity (IC50) to optimize substituents .
Q. What experimental designs improve reproducibility in multi-step syntheses?
- Methodological Answer :
- DoE (Design of Experiments) : Optimize variables (temperature, solvent, catalyst) via fractional factorial design .
- In-line monitoring : Use ReactIR to track intermediate formation (e.g., hydrazone at 1620 cm⁻¹) .
- Scalability : Pilot reactions (1 mmol → 100 mmol) identify exothermic risks; cooling jackets prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
